1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol
Overview
Description
1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol is a useful research compound. Its molecular formula is C25H30O2Si and its molecular weight is 390.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol is the hydroxyl groups present in various organic compounds . This compound, also known as a silylating reagent, is used in the protection of alcohols . It is designed to supersede the use of Corey’s tert-butyldimethylsilyl as a protecting group for alcohols .
Mode of Action
The compound this compound interacts with its targets by forming a protective layer around the hydroxyl groups . This protective layer is introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of the compound . This interaction results in the formation of silyl ethers , which are more resistant to acidic conditions and nucleophilic species .
Biochemical Pathways
The compound this compound affects the biochemical pathways involving alcohols. By protecting the hydroxyl groups, it prevents them from undergoing unwanted reactions during synthetic transformations in organic chemistry . The downstream effects include increased resistance to acidic hydrolysis and increased selectivity towards protection of primary hydroxyl groups .
Pharmacokinetics
The compound is known to have a high molecular weight of 3906 , which may impact its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of this compound is the formation of stable silyl ethers . These ethers are more resistant to acidic conditions and nucleophilic species, allowing for the protection of hydroxyl groups during various synthetic transformations in organic chemistry .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is unaffected by treatment with 80% acetic acid, which catalyses the deprotection of certain types of ethers . It is also unaffected by 50% trifluoroacetic acid (TFA), and survives the harsh acidic conditions used to install and remove certain types of acetals . The compound’s stability may be affected by the presence of a fluoride source .
Biochemical Analysis
Biochemical Properties
1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol plays a significant role in biochemical reactions, particularly as a silylating reagent used in the protection of alcohols and the preparation of silyl ethers . It interacts with various enzymes and proteins, facilitating the formation of stable silyl ethers. The compound’s interaction with hydroxyl groups is crucial for its function as a protecting group, ensuring the stability of sensitive biomolecules during chemical synthesis .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role as a protecting group. It influences cell function by stabilizing hydroxyl groups, thereby preventing unwanted reactions that could disrupt cellular metabolism and gene expression . This stabilization is essential for maintaining the integrity of cellular components during biochemical experiments.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of silyl ethers. The compound’s tert-butyl(diphenyl)silyl group interacts with hydroxyl groups, forming a stable bond that protects the hydroxyl group from nucleophilic attacks . This mechanism is vital for the selective protection of primary hydroxyl groups, allowing for precise control over chemical reactions in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability of this compound is influenced by various factors, including pH and temperature. The compound is stable under acidic conditions and can withstand harsh environments without significant degradation . Over time, its protective effects on hydroxyl groups remain consistent, making it a reliable reagent for long-term biochemical studies .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound effectively protects hydroxyl groups without causing adverse effects . At higher doses, there may be potential toxic effects, including disruption of cellular functions and metabolic processes . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways related to the protection of hydroxyl groups. It interacts with enzymes responsible for silylation, facilitating the formation of stable silyl ethers . This interaction is essential for maintaining the integrity of sensitive biomolecules during metabolic processes, ensuring accurate and reliable results in biochemical research .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions ensure the compound’s localization to specific cellular compartments, where it can exert its protective effects on hydroxyl groups . The compound’s distribution is crucial for its function in biochemical reactions, as it must reach target sites to provide effective protection .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . These interactions direct the compound to specific organelles, where it can protect hydroxyl groups from nucleophilic attacks . The precise localization is essential for the compound’s function, ensuring that it provides protection where it is most needed in biochemical experiments .
Properties
IUPAC Name |
1-[4-[[tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O2Si/c1-20(26)22-17-15-21(16-18-22)19-27-28(25(2,3)4,23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-18,20,26H,19H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJOYIQSUXKDRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.